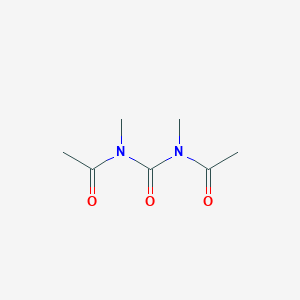mercury CAS No. 93590-28-4](/img/structure/B14342529.png)
[5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenyl](chloro)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury is an organomercury compound characterized by the presence of a mercury atom bonded to a phenyl ring substituted with tert-butyl, hydroxy, and prop-2-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury typically involves the reaction of 5-tert-butyl-2-hydroxy-3-(prop-2-en-1-yl)phenol with mercuric chloride. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product. The purification process may involve additional steps such as chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding hydroxy derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium thiolate or primary amines are employed under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Thiol or amine-substituted products.
Scientific Research Applications
Chemistry
In chemistry, 5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It serves as a precursor for the synthesis of more complex organomercury compounds.
Biology and Medicine
The compound has potential applications in biological and medical research due to its ability to interact with biological molecules. It is studied for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry
In the industrial sector, 5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in catalysts and other industrial processes.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury involves the interaction of the mercury atom with biological molecules, leading to the disruption of cellular processes. The compound can bind to thiol groups in proteins, inhibiting their function and leading to antimicrobial effects. The molecular targets include enzymes and other proteins involved in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-Butyl-2-hydroxybenzaldehydemercury
- 3,5-Di-tert-butyl-2-hydroxybenzaldehydemercury)
Uniqueness
5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
93590-28-4 |
|---|---|
Molecular Formula |
C13H17ClHgO |
Molecular Weight |
425.32 g/mol |
IUPAC Name |
(5-tert-butyl-2-hydroxy-3-prop-2-enylphenyl)-chloromercury |
InChI |
InChI=1S/C13H17O.ClH.Hg/c1-5-6-10-9-11(13(2,3)4)7-8-12(10)14;;/h5,7,9,14H,1,6H2,2-4H3;1H;/q;;+1/p-1 |
InChI Key |
VWPSALPGGHYEBE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[Hg]Cl)O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


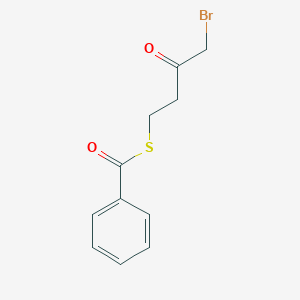
![N-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzamide](/img/structure/B14342448.png)
![N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline](/img/structure/B14342454.png)
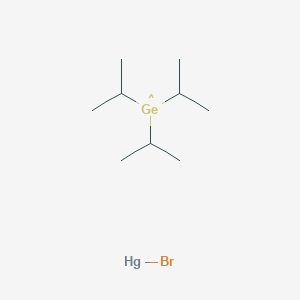
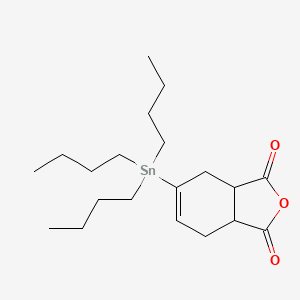

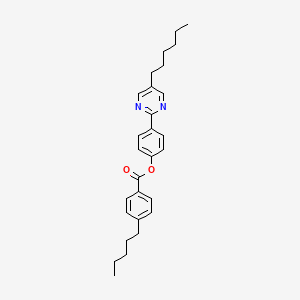
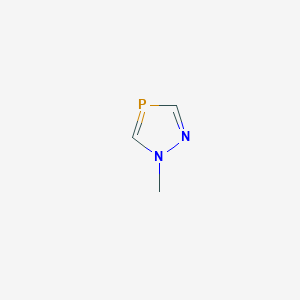
![6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid](/img/structure/B14342482.png)
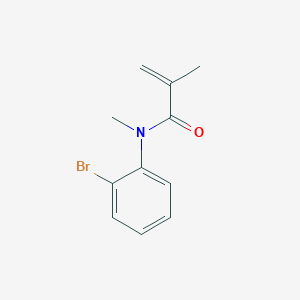
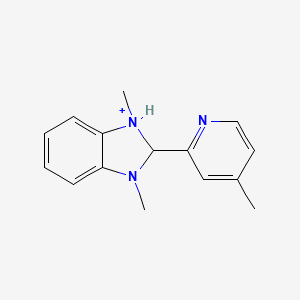
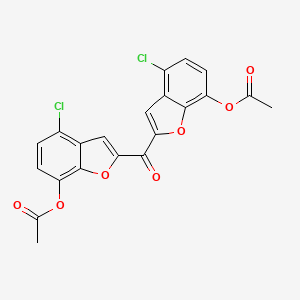
![2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14342495.png)
